![molecular formula C9H14NS+ B1599347 2-[(4-Methylphenyl)thio]ethanamine CAS No. 42404-23-9](/img/structure/B1599347.png)
2-[(4-Methylphenyl)thio]ethanamine
Descripción general
Descripción
“2-[(4-Methylphenyl)thio]ethanamine” is a chemical compound with the CAS Number: 42404-23-9. It has a molecular weight of 167.27 and its IUPAC name is 2-[(4-methylphenyl)sulfanyl]ethanamine .
Molecular Structure Analysis
The InChI code for “2-[(4-Methylphenyl)thio]ethanamine” is 1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 . This indicates that the compound has a sulfur atom (S) bonded to a carbon atom © of an ethanamine group, and a 4-methylphenyl group also bonded to the same carbon atom.
Aplicaciones Científicas De Investigación
Pharmacological Properties
- 2-[(4-Methylphenyl)thio]ethanamine, as a member of the substituted N-benzylphenethylamines class, has been studied for its high potency agonism at 5-HT2A receptors. This pharmacological activity suggests potential hallucinogenic effects, akin to other psychoactive substances. The compounds in this class demonstrate very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, similar to the potency and efficacy of (+)lysergic acid diethylamide (LSD) (Eshleman et al., 2018).
Analytical Methodologies
- Advanced analytical methodologies like high-performance liquid chromatography tandem mass spectrometry have been developed for detecting and quantifying compounds like 2CC-NBOMe and 25I-NBOMe in human serum. These methods are crucial in clinical toxicology for identifying intoxication with such compounds (Poklis et al., 2013).
Chemical Characterization
- Studies involving gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives have identified various analogs of 2-[(4-Methylphenyl)thio]ethanamine. These analytical techniques are vital for the routine analysis of new psychoactive substances in crime laboratories (Lum et al., 2016).
Metabolic Pathways
- Research has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of compounds like 25I-NBOMe, providing insights into the biochemical pathways these substances undergo in the human body. Such studies are essential for understanding the pharmacokinetics of these compounds (Nielsen et al., 2017).
Synthetic Routes
- Synthetic routes for related compounds, like 2-(thiophen-2-yl) ethanamine, have been explored, revealing methodologies for producing these substances and their intermediates. This research is fundamental in pharmaceutical chemistry (Yun-yang, 2007).
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICHAGDPKJUFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




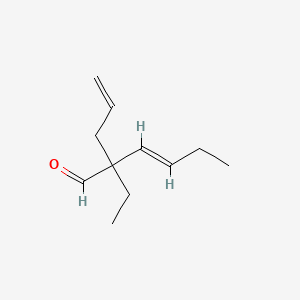

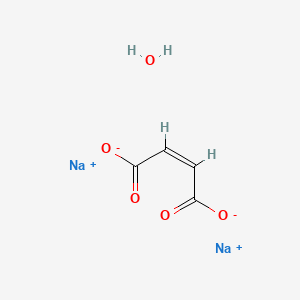

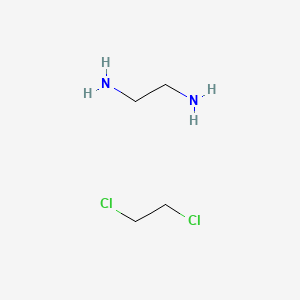
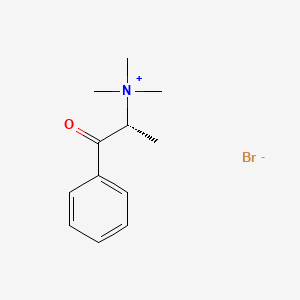
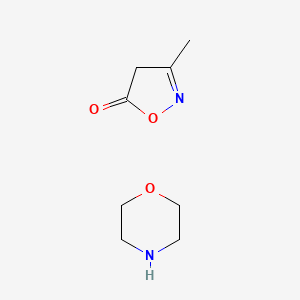
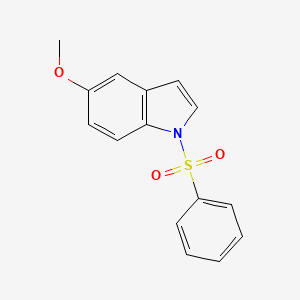
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)
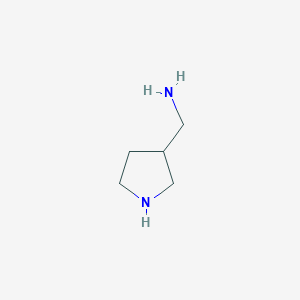
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)